molecular formula C8H6F2O3 B12832801 2,3-Difluoro-4-(hydroxymethyl)benzoic acid

2,3-Difluoro-4-(hydroxymethyl)benzoic acid

Cat. No.: B12832801
M. Wt: 188.13 g/mol
InChI Key: YVWKJNSZNYIBTH-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a hydroxymethyl group is attached at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2,3-difluorotoluene with a suitable oxidizing agent to introduce the carboxylic acid group. Another method involves the use of 2,3-difluorobenzyl alcohol, which is then oxidized to form the desired benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include potassium permanganate, chromium trioxide, and other strong oxidizers .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to biological targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

2,3-difluoro-4-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H6F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11H,3H2,(H,12,13)

InChI Key

YVWKJNSZNYIBTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)F)C(=O)O

Origin of Product

United States

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